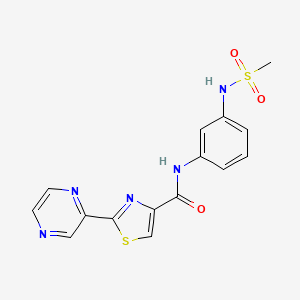

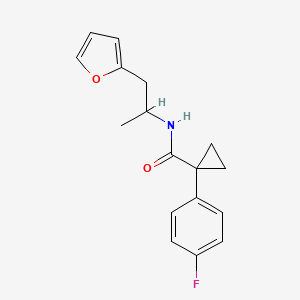

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

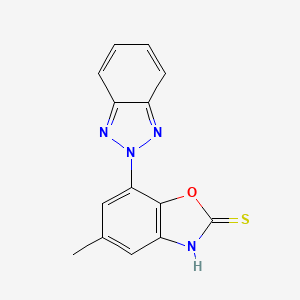

This compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives can exhibit a wide range of biological activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, piperazine derivatives are often synthesized through various methods including alkylation, acylation, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall shape and size of the molecule, and others .Applications De Recherche Scientifique

Alzheimer’s Disease Neuroprotection

This compound has been studied for its neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). It has shown potential as an acetylcholinesterase inhibitor (AChEI), which is a therapeutic target for increasing central cholinergic neurotransmission in AD patients . In vivo studies have demonstrated its ability to ameliorate behavioral and neurochemical alterations induced by neurotoxic agents .

Antibacterial Activity

Piperazine derivatives, including this compound, have been reported to exhibit antibacterial properties. The incorporation of the piperazine moiety into biologically active compounds has been accomplished through a Mannich reaction, which is known to positively modulate the pharmacokinetic properties of drug substances . This suggests potential applications in developing new antibacterial agents.

Antioxidant Enzyme Modulation

In addition to its neuroprotective role, this compound has been associated with the modulation of endogenous antioxidant enzymes. It has been shown to restore the levels of enzymes like GST, GPx, GR, and GSH, which are crucial for preventing oxidative stress-related damage .

Lipid Peroxidation and Protein Damage Prevention

The compound has demonstrated efficacy in preventing lipid peroxidation and protein damage, which are common pathological features in various neurodegenerative disorders. By inhibiting these processes, the compound could contribute to the protection of neuronal cells .

Acetylcholinesterase Inhibition

As an AChEI, this compound has been found to lower acetylcholinesterase activity, which is beneficial in conditions where there is a need to increase the levels of acetylcholine, such as in AD .

Psychoactive Substance Research

The piperazine ring, a component of this compound, is also found in psychoactive substances used for recreational purposes. While this application is not therapeutic, it highlights the diverse chemical properties and potential uses of piperazine derivatives in various fields, including neuroscience research .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S/c1-29-19-8-6-18(7-9-19)24-11-13-25(14-12-24)31(27,28)15-10-23-22(26)21-16-17-4-2-3-5-20(17)30-21/h2-9,16H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXANIZWIVTVKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2937692.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2937701.png)

![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)

![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)

![N-(3-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2937707.png)

![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)